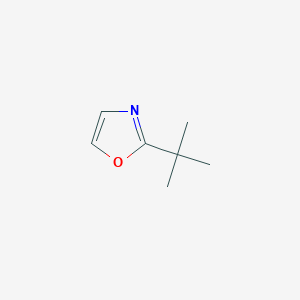

2-tert-Butyl-oxazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

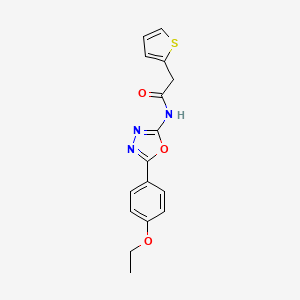

2-tert-Butyl-oxazole is a derivative of oxazole, which is an important heterocyclic nucleus having a wide spectrum of biological activities . Oxazole is a doubly unsaturated 5-membered ring having one oxygen atom at position 1 and a nitrogen at position 3 separated by a carbon in-between .

Synthesis Analysis

Oxazole derivatives have been synthesized using various methods. For instance, a series of heterocyclic derivatives were synthesized and their antibacterial potential was tested against various organisms . In particular, 2-tert-Butyl-4-(4-chlorophenyl)oxazole and 4-(4-bromophenyl)-2-tert-butyloxazole were found to be the most active .Molecular Structure Analysis

The molecular structure of 2-tert-Butyl-oxazole is characterized by a 5-membered ring containing one oxygen and one nitrogen atom . The substitution pattern in oxazole derivatives plays a pivotal role in delineating their biological activities .Chemical Reactions Analysis

Oxazole derivatives are known to undergo a variety of chemical reactions. For instance, they can be arylated at both C-5 and C-2 positions with high regioselectivity . They can also undergo oxidative cascade cyclization to construct 2,5-disubstituted oxazoles .Applications De Recherche Scientifique

Facile Synthesis and Anticancer Activities

- Facile Synthesis : A novel synthesis method for 2-alkynyl oxazoles from tert-butyl isocyanide and alkynyl carboxylic acids has been developed. This method allows for the synthesis of functionally diverse oxazoles under mild conditions (Cao et al., 2020).

- Anticancer Activities : Certain synthesized oxazoles, including derivatives of 2-tert-Butyl-oxazole, demonstrated significant anticancer activities in human gastric and bladder tumor cells, indicating their potential in cancer treatment (Cao et al., 2020).

Luminescent Properties and Photo-switching

- Photoluminescence : Studies on oxazole-based heterocycles, including 2-tert-Butyl-oxazole derivatives, showed higher photoluminescence efficiencies compared to imidazole analogues. This suggests their potential applications in luminescent materials (Eseola et al., 2011).

- Fluorescence Photo-switching : The oxazole derivatives exhibited reversible fluorescence photo-switching, a property that could be leveraged in the development of advanced optical materials and sensors (Eseola et al., 2011).

Corrosion Inhibition

- Mild Steel Corrosion Inhibition : A study demonstrated the use of an oxazole derivative as an effective corrosion inhibitor for mild steel in acidic conditions. This highlights its potential application in the field of materials protection and preservation (Moretti et al., 2013).

Synthesis of Amino Acids and Pharmaceuticals

- Enantioselective Addition : The catalytic enantioselective addition of 2-tert-butyl-oxazolones to maleimides, leading to quaternary amino acid derivatives, indicates potential applications in pharmaceutical synthesis (Alba et al., 2012).

- Antifungal Activity : A method for synthesizing oxazole and isoxazoline derivatives demonstrated that an isoxazole generated through this process possessed significant antifungal activity, suggesting its utility in antifungal drug development (Dai et al., 2019).

Synthesis of Glycopeptides

- Glycopeptide Synthesis : The chemical synthesis of glycopeptides using tert-butyl-protected N-hydroxylamino acids, which include oxazole derivatives, is important in the preparation of glycopeptide-based therapeutics (Sanki et al., 2009).

Biological Activity Review

- Comprehensive Biological Activities : A review on oxazole derivatives, including 2-tert-Butyl-oxazole, highlights their wide spectrum of biological activities, which are of high interest in medicinal chemistry (Kakkar & Narasimhan, 2019).

Safety and Hazards

Orientations Futures

The future directions for the research on 2-tert-Butyl-oxazole could involve the synthesis of more oxazole derivatives and screening them for various biological activities . Additionally, the development of efficient and novel protocols for the synthesis of 2-alkynyl oxazoles from tert-butyl isocyanide and alkynyl carboxylic acids could be another promising direction .

Propriétés

IUPAC Name |

2-tert-butyl-1,3-oxazole |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO/c1-7(2,3)6-8-4-5-9-6/h4-5H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVGNGCCLNRYOJL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NC=CO1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

125.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Tert-butyl-1,3-oxazole | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(1,3-benzodioxol-5-yl)-2-[[2-(4-chlorophenyl)-5-(3,4-dimethoxyphenyl)-1H-imidazol-4-yl]sulfanyl]acetamide](/img/structure/B2499187.png)

![Methyl 5-[(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanylmethyl]furan-2-carboxylate](/img/structure/B2499190.png)

![8-[(dibenzylamino)methyl]-1,3-dimethyl-7-[(3-methylphenyl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2499191.png)

![2-(4-fluorophenyl)-7-hydroxy-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2499192.png)

![N-(2-(3-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-3-(trifluoromethyl)benzamide](/img/structure/B2499196.png)

![ethyl 1-(2-((3,4-dimethoxyphenyl)amino)-2-oxoethyl)-2,4-dioxo-3-phenyl-1,2,3,4,5,6-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidine-7(8H)-carboxylate](/img/structure/B2499198.png)

![ethyl 3-{[(6,7-dimethyl-10-oxo-2,3,10,10a-tetrahydrobenzo[b]cyclopenta[e][1,4]diazepin-9(1H)-yl)acetyl]amino}benzoate](/img/structure/B2499200.png)

![3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2H-chromen-2-one](/img/structure/B2499203.png)

![1-[4-(4-methoxyphenyl)piperazino]-2-(1H-1,2,4-triazol-1-yl)-1-ethanone](/img/structure/B2499207.png)

![3-amino-N-benzyl-6-pyridin-4-ylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2499208.png)